molecular formula C16H21NO2 B1279414 (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate CAS No. 87679-38-7

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Cat. No. B1279414
CAS RN: 87679-38-7
M. Wt: 259.34 g/mol
InChI Key: ARGCRCXTJMQKNA-ILXRZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is characterized by a benzyl group attached to an octahydro-1H-indole-2-carboxylate framework, which is a saturated heterocyclic system. This compound is particularly relevant in the synthesis of trandolapril, a medication used to treat high blood pressure and congestive heart failure .

Synthesis Analysis

The synthesis of benzyl octahydro-1H-indole-2-carboxylate derivatives involves multiple steps, including Michael addition, cyclization, reduction, chlorination, dechlorination, rearrangement, benzylation, chiral separation, and salt formation . The enantioselective synthesis of related compounds often employs iodolactamization as a key step to achieve the desired stereochemistry . Additionally, copper-catalyzed intramolecular carboamination of alkenes has been used to synthesize hexahydro-1H-benz[f]indoles with high levels of diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is complex, featuring multiple chiral centers which are crucial for its biological activity. The stereochemistry of these centers is essential for the compound's interaction with biological targets. The synthesis methods mentioned aim to control the stereochemistry at these centers to obtain the desired enantiomer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzyl octahydro-1H-indole-2-carboxylate derivatives are diverse and include functional group transformations and carbon-carbon bond-forming reactions. For instance, the iron-catalyzed direct C3-benzylation of indoles with benzyl alcohols through a borrowing hydrogen process is an example of the innovative methods used to introduce the benzyl group onto the indole ring . The Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds is another example of a reaction that forms complex structures with high regio-selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl octahydro-1H-indole-2-carboxylate derivatives are influenced by their saturated heterocyclic structure and the presence of the benzyl group. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its suitability for use in pharmaceutical formulations. The synthesis routes are designed to yield compounds with the desired physical and chemical properties for their intended use .

Scientific Research Applications

Synthesis and Key Intermediates

  • Synthesis of Trandolapril : A study by Shi Hui-lin (2007) describes the complex synthesis process of Trandolapril, an ACE inhibitor used in the treatment of hypertension, where (2S,3aR,7aS)-octahydro-1H-indol-2-carboxylic acid hydrochloride is a key intermediate (Shi Hui-lin, 2007).
  • Role in Peptide Synthesis : Francisco J. Sayago et al. (2007) report the synthesis of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, demonstrating its utility in peptide synthesis (Francisco J. Sayago et al., 2007).

Methodological Developments

  • New Synthesis Methodologies : J. Harjani et al. (2014) developed a new methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the versatility of indole derivatives in chemical synthesis (J. Harjani et al., 2014).
  • Efficient Access to Cyclic Alpha-Amino Esters : A study by S. Alatorre-Santamaría et al. (2008) highlights the chemoenzymatic synthesis of alpha-amino acid derivatives, including (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate, demonstrating its significance in producing enantiomerically pure compounds (S. Alatorre-Santamaría et al., 2008).

Analytical and Quantification Methods

  • Quantification of Isomers : S. J. Vali et al. (2012) developed an HPLC method for the quantification of Octahydro-1H-indole-2-carboxylic acid isomers, highlighting the importance of accurate analytical methods in research involving these compounds (S. J. Vali et al., 2012).

Applications in Drug Synthesis and Biological Activity

  • Synthesis of Cytotoxic Compounds : M. Arafeh et al. (2021) synthesized a series of 1H-benzo[g]indole derivatives with significant cytotoxicity, illustrating the potential of indole derivatives in developing new anticancer drugs (M. Arafeh et al., 2021).
  • Derivatives with Anticancer Activity : P. Kamath et al. (2015) conducted a study on indole-coumarin hybrids, which included 1H-indole-3-carboxylic acids, showing their potential in anticancer drug development (P. Kamath et al., 2015).

properties

IUPAC Name

benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGCRCXTJMQKNA-ILXRZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

CAS RN

87679-38-7
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Reactant of Route 4
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Reactant of Route 5
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
Reactant of Route 6
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
T Shi, J Shen, Q An, D Liu, Y Liu… - Chinese Journal of …, 2013 - sioc-journal.cn
通过合成路线的改进以及合成工艺的优化, 方便高效地得到了抗高血压药物群多普利的关键中间体 (2S, 3aR, 7aS)-八氢-1H-吲哚-2-甲酸苄酯. 产品结构及绝对构型通过 NMR 及 HPLC 进行…
Number of citations: 2 sioc-journal.cn
时涛, 申杰峰, 安前进, 刘德龙, 刘燕刚, 张万斌 - 有机化学, 2013 - sioc-journal.cn
通过合成路线的改进以及合成工艺的优化, 方便高效地得到了抗高血压药物群多普利的关键中间体(2S, 3aR, 7aS)-八氢-1H-吲哚-2-甲酸苄酯. 产品结构及绝对构型通过NMR 及HPLC 进行表征, …
Number of citations: 2 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.